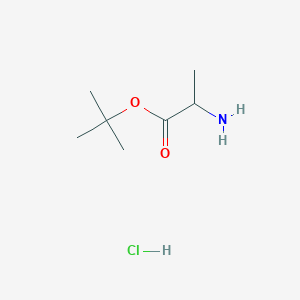
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone
Übersicht
Beschreibung
“1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the CAS Number: 933454-80-9. It has a molecular weight of 166.22 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. The density is 1.1±0.1 g/cm^3, boiling point is 281.8±20.0 °C at 760 mmHg, and the flash point is 128.5±28.2 °C .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The synthesis and exploration of 1-(1H-pyrazol-4-yl)ethanone derivatives have led to significant discoveries in antiviral research. Specifically, derivatives obtained through various reactions have demonstrated cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. The study by Attaby et al. (2006) showcases the potential of these compounds in antiviral applications, providing a foundation for further exploration in the search for effective antiviral agents F. Attaby, A. Elghandour, M. A. Ali, & Yasser M. Ibrahem, 2006.
Antimicrobial Activity
The antimicrobial potential of 1-(1H-pyrazol-4-yl)ethanone derivatives is also notable. Akula et al. (2019) synthesized a series of 3,4-substituted pyrazoles, demonstrating significant antibacterial and antifungal properties. These findings suggest that derivatives of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone could serve as lead structures in developing new antimicrobial agents for combating fatal infections GANESH AKULA, KAUSHAL K CHANDRUL, & BHIKSHAPATHI DVRN, 2019.
Fungicidal Activity
Additionally, novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been synthesized, with certain compounds showing moderate inhibitory activity against Gibberella zeae. This highlights the potential fungicidal applications of these derivatives, offering new avenues for agricultural and pharmaceutical fungicide development Yuanyuan Liu, Guangke He, Chengcheng Kai, Yufeng Li, & Hongjun Zhu, 2012.
Electronic Structure Analysis
The solid-state and electronic structure of 4-acetylpyrazole, a closely related compound to this compound, have been analyzed, providing insight into the molecular interactions and potential electronic applications of these derivatives. This research offers a foundational understanding of the material properties that could inform future studies on electronic or photonic applications of pyrazole derivatives G. D. Frey, W. Schoeller, & E. Herdtweck, 2014.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, influencing neural transmission . The nature of these interactions involves binding to specific sites on the enzymes or proteins, potentially altering their activity and function.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact oxidative stress levels in experimental models . These effects can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the production of proteins and other molecules within the cell . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, a dose-dependent increase in certain biomarkers has been observed, although not always statistically significant . Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, potentially leading to changes in energy production, biosynthesis, and other metabolic processes . Understanding these pathways is key to elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins, which determine its localization and accumulation within different cellular compartments . These factors influence the compound’s effectiveness and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
1-(3-methyl-1-propylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOZUDUDABWWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585894 | |
| Record name | 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933454-80-9 | |
| Record name | 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




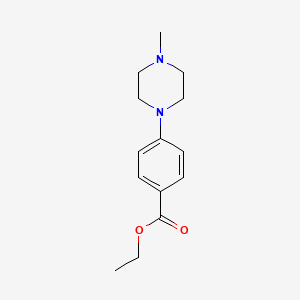
![(S)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, magnesium salt hydrate](/img/structure/B1612310.png)

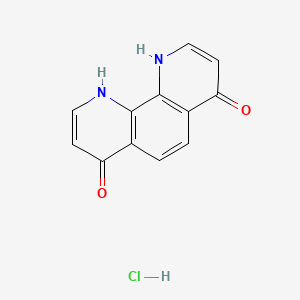

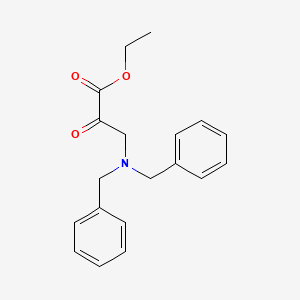
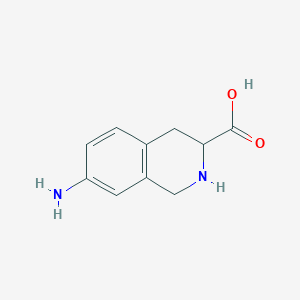
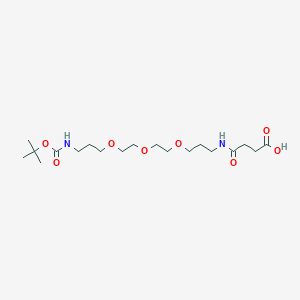
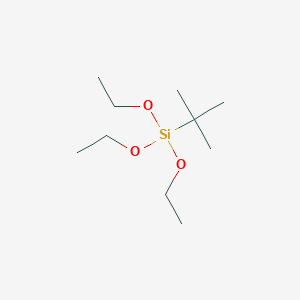


![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)
